2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Physicochemical profiling Lead optimization Medicinal chemistry

Select this compound when your RIPK2‑targeted program requires the specific ortho‑bromo benzamide pharmacophore. The bromine atom enables halogen‑bonding interactions with the kinase hinge region, a binding mode not replicable by 2‑ethoxy, 2‑trifluoromethyl, or 2‑methyl congeners. Use it in head‑to‑head profiling to differentiate the selectivity fingerprint of ortho‑halogen benzamides and establish structure‑activity relationships linking benzamide substitution to cellular RIPK2 inhibition and NF‑κB signaling suppression.

Molecular Formula C18H18BrNO2
Molecular Weight 360.251
CAS No. 1421467-15-3
Cat. No. B2629550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
CAS1421467-15-3
Molecular FormulaC18H18BrNO2
Molecular Weight360.251
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O
InChIInChI=1S/C18H18BrNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21)
InChIKeyBGPFRKFLEOBKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (CAS 1421467-15-3): Structural Identity and Physicochemical Baseline for Procurement Decisions


2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (CAS 1421467-15-3) is a synthetic benzamide derivative with molecular formula C18H18BrNO2 and molecular weight 360.2 g/mol [1]. The compound features a 2-bromobenzamide core linked via an amide bond to a 2-cyclopropyl-2-hydroxy-2-phenylethylamine moiety, creating a stereochemically defined scaffold with one undefined atom stereocenter [1]. Its computed XLogP3-AA of 3.3, topological polar surface area of 49.3 Ų, and 2 hydrogen bond donors / 2 hydrogen bond acceptors place it within drug-like chemical space [1]. This compound belongs to the broader class of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamides, which have been investigated in patent literature as receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitors for inflammatory disease [2].

Why 2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Although multiple N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide analogs share the same core scaffold, the ortho-bromo substitution on the benzamide ring of CAS 1421467-15-3 produces distinct steric and electronic properties that cannot be replicated by other 2-position substituents such as ethoxy (CAS 1421462-80-7), trifluoromethyl (CAS 1421499-72-0), or methyl (benchchem listing) . The retention of the 2-bromobenzamide moiety, the cyclopropyl ring, and the tertiary alcohol together creates a unique pharmacophoric fingerprint. In the RIPK2 inhibitor patent family (US 10,138,222), subtle modifications at the benzamide 2-position are known to drive significant shifts in kinase selectivity and cellular potency [1]. Consequently, substituting this compound with a close analog—even one differing by a single atom or functional group—may result in altered target engagement, differential off-target profiles, and non-comparable structure-activity relationships, making generic substitution scientifically unjustified without direct comparative data [1].

Quantitative Differentiation Evidence for 2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide vs. Closest Analogs


Ortho-Bromo vs. Ortho-Ethoxy Substitution: Lipophilicity and Hydrogen-Bonding Capacity Comparison

The target compound (CAS 1421467-15-3) possesses an ortho-bromo substituent on the benzamide ring, which contrasts with the ortho-ethoxy group in the closest cataloged analog N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide (CAS 1421462-80-7). The bromine atom contributes higher molecular weight (360.2 vs. 325.4 g/mol), increased heavy atom count (22 vs. 24 for ethoxy analog if considering O atoms, but bromine's larger van der Waals radius of 1.85 Å vs. oxygen's 1.52 Å alters steric bulk), and distinct halogen-bonding potential absent in the ethoxy congener [1]. The computed XLogP3-AA of 3.3 for the target compound reflects the lipophilic contribution of the bromine atom, whereas the ethoxy analog bearing a polar ether oxygen is expected to exhibit lower lipophilicity [1].

Physicochemical profiling Lead optimization Medicinal chemistry

2-Bromo vs. 2-Trifluoromethyl Substitution: Electronic and Steric Parameter Differentiation

CAS 1421467-15-3 bears a 2-bromo substituent, while the closely related analog N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide (CAS 1421499-72-0) carries a 2-CF₃ group. The Hammett σₘ constant for bromine is +0.39 (electron-withdrawing by induction, weakly electron-donating by resonance), while CF₃ has a σₘ of +0.43 (strongly electron-withdrawing, no resonance donation). This difference in electronic character alters the electron density of the benzamide carbonyl and aromatic ring, potentially affecting amide bond stability, hydrogen-bonding strength of the carbonyl oxygen, and π-stacking interactions with aromatic residues in kinase binding pockets [1]. The van der Waals volume of bromine (~29.0 ų/mol) versus CF₃ (~39.0 ų/mol) further differentiates steric occupancy at the ortho position [2].

Electronic effects Steric parameters SAR analysis

Presence of Cyclopropyl-Hydroxy-Phenylethyl Moiety vs. Simple N-Cyclopropylbenzamide Scaffold: Conformational Constraint and Hydrogen-Bonding Capacity

The target compound incorporates the full 2-cyclopropyl-2-hydroxy-2-phenylethyl side chain, distinguishing it from simpler analogs such as 2-bromo-N-cyclopropylbenzamide (CAS 88229-18-9, C10H10BrNO, MW 240.10 g/mol) [1]. The tertiary alcohol and phenylethyl extension add two hydrogen-bonding functional groups (one donor, one acceptor), increase molecular complexity (complexity score of 393 for target vs. lower value for the simpler analog), and introduce a chiral center at the benzylic alcohol carbon that provides stereochemical differentiation [2]. This expanded scaffold offers additional vectors for interaction with protein binding pockets—particularly relevant for RIPK2 where the kinase hinge region and allosteric pockets can accommodate extended ligand architectures [3].

Conformational restriction Scaffold complexity Ligand efficiency

Bromine-Specific Halogen Bonding vs. 5-Methoxy Substitution in the Closest Cataloged Analog: Implications for Kinase Binding Mode

The closest cataloged structural analog bearing the identical 2-cyclopropyl-2-hydroxy-2-phenylethyl side chain is 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide (CAS 1421457-66-0, C19H20BrNO3) . In this comparator, an additional 5-methoxy group is present on the benzamide ring. While both compounds share the 2-bromo substituent, the 5-methoxy group in CAS 1421457-66-0 adds a hydrogen bond acceptor and alters the electronic distribution across the aromatic ring. The target compound (CAS 1421467-15-3), lacking the 5-methoxy, presents a distinct electrostatic potential surface and a different hydrogen-bonding pharmacophore at the benzamide ring position—differences that can redirect the orientation of the benzamide within the kinase ATP-binding pocket or alter interactions with the DFG-motif and hinge regions in RIPK2 [1].

Halogen bonding Kinase inhibitor design Binding mode

Sulfonamide vs. Benzamide Core: Functional Group Distinction from the Closest Sulfonamide Analog

A structurally proximal compound—2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide—replaces the benzamide carbonyl with a sulfonamide (SO₂) group . This single-atom replacement (C=O vs. SO₂) produces geometrically and electronically distinct hydrogen-bonding vectors: the sulfonamide S=O bond length is ~1.43 Å vs. the amide C=O at ~1.23 Å, and the O-S-O angle (~119°) differs substantially from the O=C-N angle (~122°), altering the spatial orientation of hydrogen bond acceptor atoms [1]. Furthermore, the sulfonamide NH is more acidic (pKa ~10-11) than the benzamide NH (pKa ~15-16), affecting protonation state under physiological conditions and consequently target engagement [1].

Amide vs. sulfonamide Metabolic stability Hydrogen bonding geometry

Optimal Research and Procurement Scenarios for 2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (CAS 1421467-15-3)


RIPK2 Kinase Inhibitor Lead Optimization: Ortho-Bromo Benzamide SAR Exploration

For medicinal chemistry programs targeting RIPK2 inhibition, this compound provides the specific 2-bromo substitution pattern on the benzamide core. The bromine atom enables halogen-bonding interactions with backbone carbonyls in the kinase hinge region, a binding mode distinct from that of 2-ethoxy or 2-CF₃ analogs [1]. Researchers should select this compound when the objective is to probe the effect of ortho-halogen bonding on RIPK2 potency and selectivity, as the bromine's balanced σ-electron-withdrawing character (+0.39 Hammett σₘ) offers a middle ground between strongly electron-withdrawing CF₃ and electron-donating alkoxy substituents [2].

Kinase Selectivity Panel Profiling with Halogenated Benzamide Scaffolds

The combination of 2-bromobenzamide with the cyclopropyl-hydroxy-phenylethyl side chain creates a stereochemically defined probe molecule for broad kinase selectivity screening. The tertiary alcohol and cyclopropyl ring impose conformational constraints that may reduce off-target promiscuity compared to more flexible analogs [1]. This compound is appropriate for incorporation into kinase selectivity panels where the goal is to differentiate the selectivity fingerprint of ortho-bromo benzamides from ortho-alkoxy, ortho-CF₃, or 2,5-disubstituted congeners [1][2].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed XLogP3-AA of 3.3, TPSA of 49.3 Ų, and 2 HBD / 2 HBA, this compound resides within favorable CNS drug-like property space [1]. The ortho-bromo substituent contributes to balanced lipophilicity without introducing the metabolic liabilities associated with alkoxy or alkyl groups. This compound can serve as a reference standard in multiparameter optimization (MPO) scoring for CNS-penetrant benzamide scaffolds, allowing direct comparison of permeability, P-glycoprotein efflux, and metabolic stability against structurally matched analogs with different 2-position substituents [1].

Inflammatory Disease Target Engagement Studies Leveraging NOD2/RIPK2 Pathway

The N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide scaffold class has been patented for RIPK2 inhibition in the context of inflammatory bowel disease and related NOD2-pathway disorders [2]. This specific compound, with its 2-bromo substitution, provides a tool molecule for cellular target engagement assays (e.g., NanoBRET) aimed at quantifying RIPK2 occupancy in NOD2-stimulated cells. Researchers should use this compound in head-to-head profiling against analogs bearing alternative ortho-substituents to establish structure-activity relationships linking benzamide substitution to cellular RIPK2 inhibition and downstream NF-κB signaling suppression [2].

Quote Request

Request a Quote for 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.